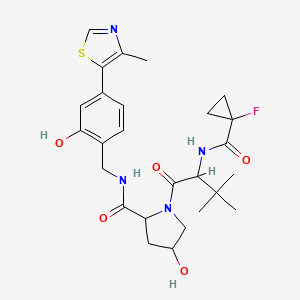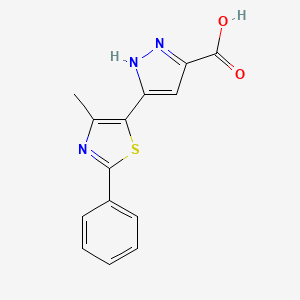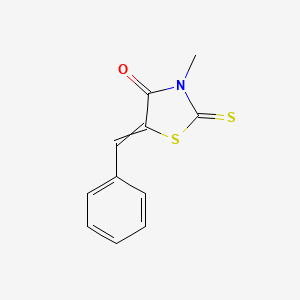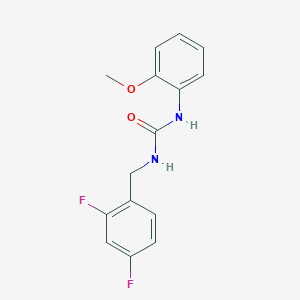![molecular formula C79H61ClN2 B12496639 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by its sterically hindered structure, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride typically involves the reaction of 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene with appropriate reagents under controlled conditions. The reaction is often carried out in solvents such as tetrahydrofuran (THF) or acetone, leading to the formation of crystalline forms of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of advanced crystallization techniques and purification methods ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound typically yield reduced forms with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism by which 7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to form stable complexes with metal ions, influencing various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,2-bis[(2,6-dibenzhydryl-4-methylphenyl)imino]acenaphthene
- 2,6-bis(imino)pyridylcobalt(II) complexes
- Other Ar-bian ligands with similar steric properties .
Uniqueness
7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride stands out due to its unique structural features, which contribute to its stability and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C79H61ClN2 |
|---|---|
分子量 |
1073.8 g/mol |
IUPAC 名称 |
7,9-bis(2,6-dibenzhydryl-4-methylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride |
InChI |
InChI=1S/C79H61N2.ClH/c1-54-49-67(71(56-29-11-3-12-30-56)57-31-13-4-14-32-57)76(68(50-54)72(58-33-15-5-16-34-58)59-35-17-6-18-36-59)80-53-81(79-66-48-28-46-64-45-27-47-65(75(64)66)78(79)80)77-69(73(60-37-19-7-20-38-60)61-39-21-8-22-40-61)51-55(2)52-70(77)74(62-41-23-9-24-42-62)63-43-25-10-26-44-63;/h3-53,71-74H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
JJGZQMRFWZGHBU-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=[N+](C5=C4C6=CC=CC7=C6C5=CC=C7)C8=C(C=C(C=C8C(C9=CC=CC=C9)C1=CC=CC=C1)C)C(C1=CC=CC=C1)C1=CC=CC=C1)C(C1=CC=CC=C1)C1=CC=CC=C1.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)


![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
